4-AMINO-2-METHYLPHENYLBORONIC ACID, PINACOL ESTER
Overview
Description
4-AMINO-2-METHYLPHENYLBORONIC ACID, PINACOL ESTER: is an organic compound with the molecular formula C12H18BNO2 . It is a derivative of aniline, where the aniline ring is substituted with a boronic ester group. This compound is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar boronic acid derivatives are known to participate in borylation reactions . They can form boronate esters with diols and polyols, which are often used in various organic synthesis reactions .
Biochemical Pathways
It’s worth noting that boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and fine chemicals, where they can participate in various reactions and affect multiple biochemical pathways .
Pharmacokinetics
As a boronic acid derivative, its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
Boronic acids and their derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . For instance, boronic acids are known to be sensitive to air and moisture, and their stability can be improved by forming boronate esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-2-METHYLPHENYLBORONIC ACID, PINACOL ESTER typically involves the reaction of 3-methylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the boronic ester group is converted to a boronic acid.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The boronic ester group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products Formed:
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Amines: Formed through reduction of nitro groups.
Boronic acids: Formed through oxidation of boronic esters.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Bioconjugation: Used in the synthesis of bioconjugates for labeling and detection of biomolecules.
Medicine:
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1-Methylpyrazole-4-boronic acid pinacol ester
Comparison:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound has a similar boronic ester group but differs in the presence of an aldehyde group instead of an aniline group. It is used in different types of cross-coupling reactions and has distinct reactivity due to the aldehyde functionality.
- 1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring instead of an aniline ring, which affects its electronic properties and reactivity. It is used in the synthesis of heterocyclic compounds and has applications in medicinal chemistry.
The unique combination of the aniline and boronic ester groups in 4-AMINO-2-METHYLPHENYLBORONIC ACID, PINACOL ESTER makes it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMUAVWNSFFTLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590353 | |
Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631911-01-8 | |
Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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